molecular formula C10H8N2O3 B187947 2-Methyl-5-nitro-1H-indole-3-carbaldehyde CAS No. 3558-17-6

2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Cat. No.: B187947
CAS No.: 3558-17-6
M. Wt: 204.18 g/mol
InChI Key: IKBFYOQMSYXGBI-UHFFFAOYSA-N
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Safety and Hazards

The safety information available indicates that 2-Methyl-5-nitro-1H-indole-3-carbaldehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

The future directions for 2-Methyl-5-nitro-1H-indole-3-carbaldehyde and its derivatives could involve further exploration of their roles in multicomponent reactions, as these reactions offer access to complex molecules and have significant applications in medicinal and pharmaceutical chemistry .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives . This suggests that 2-Methyl-5-nitro-1H-indole-3-carbaldehyde may interact with its targets in a similar manner, leading to changes at the cellular level.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound’s boiling point is 34267°C at 760 mmHg, and its melting point is between 305-307°C . These properties can influence the compound’s bioavailability.

Result of Action

Indole derivatives are known to show various biologically vital properties . They are used for the treatment of various disorders, suggesting that this compound may have similar effects.

Action Environment

It is known that the compound should be stored at 4°c under nitrogen , suggesting that temperature and atmospheric conditions can affect its stability.

Preparation Methods

The synthesis of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired indole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

2-Methyl-5-nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like cupric chloride dihydrate and reducing agents such as sodium borohydride . The compound can also participate in cycloaddition reactions, leading to the formation of complex heterocyclic structures . Major products formed from these reactions include carbazoles and other indole derivatives.

Comparison with Similar Compounds

2-Methyl-5-nitro-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as 1H-indole-3-carbaldehyde and 5-nitroindole . While these compounds share a common indole core, their unique substituents confer distinct chemical and biological properties. For example, the presence of a nitro group at the 5-position in this compound enhances its electron-withdrawing capability, influencing its reactivity and interactions with biological targets . This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-methyl-5-nitro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-9(5-13)8-4-7(12(14)15)2-3-10(8)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBFYOQMSYXGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346068
Record name 2-Methyl-5-nitro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3558-17-6
Record name 2-Methyl-5-nitro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-nitro-1H-indole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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